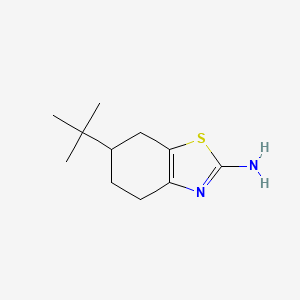

2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole

Description

Historical Context and Discovery

The development of this compound emerged from systematic investigations into tetrahydrobenzothiazole derivatives during the late 20th century. Patent literature from the early 2000s documents comprehensive synthetic approaches for preparing 2-amino-4,5,6,7-tetrahydro-6-aminobenzothiazoles, establishing the foundational methodologies that enabled access to this specific tert-butyl derivative. These early synthetic efforts were motivated by the recognition that tetrahydrobenzothiazole structures could serve as effective scaffolds for developing bioactive compounds, particularly those targeting neurological and oncological applications.

The compound's first appearance in chemical databases occurred in the mid-2000s, with initial synthetic preparations documented in patent applications filed by pharmaceutical companies investigating dopamine receptor modulators. Research groups focused on structure-activity relationships within the tetrahydrobenzothiazole family identified the 6-position as a critical site for introducing substituents that could modulate biological activity. The tert-butyl group was selected for its favorable steric and electronic properties, providing sufficient bulk to influence receptor binding while maintaining synthetic accessibility through established alkylation procedures.

Historical synthesis efforts relied heavily on cyclization reactions involving appropriately substituted cyclohexanes and cyclohexanones as intermediates, as documented in patent applications from the early 2000s. These synthetic approaches demonstrated the feasibility of preparing diverse 6-substituted tetrahydrobenzothiazole derivatives, with the tert-butyl variant representing one of several analogs prepared for biological evaluation. The compound's inclusion in commercial chemical catalogs began in the late 2000s, reflecting growing research interest and established synthetic protocols for its preparation.

Structural Classification within Heterocyclic Chemistry

This compound belongs to the broader class of benzothiazole derivatives, which are characterized by the fusion of benzene and thiazole ring systems. Within this classification, the compound specifically falls under the subcategory of tetrahydrobenzothiazoles, where the benzene ring has undergone reduction to form a saturated cyclohexane-like structure while maintaining the aromatic thiazole portion. This structural modification places the compound in a unique position between fully aromatic benzothiazoles and completely saturated analogs, providing distinct physicochemical properties.

The heterocyclic classification system categorizes this compound as a nitrogen-sulfur containing bicyclic structure, where both heteroatoms play crucial roles in determining chemical reactivity and biological activity. The thiazole ring contributes electron-deficient character due to the electronegative nitrogen and sulfur atoms, while the amino substituent provides electron-donating properties that modulate the overall electronic distribution. The tert-butyl group at position 6 introduces significant steric influence, affecting both chemical reactivity and conformational preferences of the molecule.

From a medicinal chemistry perspective, the compound represents a privileged scaffold within the tetrahydrobenzothiazole family, defined by its ability to interact with diverse biological targets through multiple binding modes. The reduced benzene ring provides conformational flexibility that allows adaptation to various binding sites, while the thiazole ring maintains essential electronic characteristics for molecular recognition. This structural classification has guided synthetic efforts toward preparing related analogs with modified substituents at various positions around the bicyclic core.

| Structural Classification | Category | Key Features |

|---|---|---|

| Primary Class | Benzothiazole Derivatives | Fused benzene-thiazole system |

| Subclass | Tetrahydrobenzothiazoles | Reduced benzene ring component |

| Functional Groups | Amino-substituted Heterocycles | 2-amino thiazole substitution pattern |

| Steric Features | tert-Butyl Substituted | Bulky alkyl group at position 6 |

| Ring System | Bicyclic Nitrogen-Sulfur Heterocycles | Six-membered and five-membered fused rings |

Significance in Benzothiazole Research Domain

The significance of this compound within benzothiazole research stems from its unique position as a structurally simplified yet functionally diverse representative of this important heterocyclic family. Benzothiazole derivatives have historically played crucial roles in medicinal chemistry, serving as core structures for numerous clinical drugs across therapeutic areas including neurology, oncology, and infectious diseases. The tetrahydro variant offers distinct advantages over fully aromatic analogs, providing enhanced conformational flexibility while maintaining essential pharmacophoric elements required for biological activity.

Research within the benzothiazole domain has consistently demonstrated that structural modifications at specific positions can dramatically alter biological profiles, with the 6-position representing a particularly sensitive site for modulating activity. The tert-butyl substitution at this position has proven especially valuable for investigating structure-activity relationships, as it provides sufficient steric bulk to influence molecular recognition events while maintaining synthetic accessibility through conventional organic chemistry methods. This has made the compound an important reference structure for comparative studies within the tetrahydrobenzothiazole series.

The compound's significance extends beyond its individual properties to encompass its role as a synthetic intermediate and lead compound for developing more complex analogs. Patent literature documents its use as a starting material for preparing derivatives with additional functional groups, including amide linkages and extended aromatic systems. This versatility has positioned the compound as a valuable building block within medicinal chemistry programs focused on benzothiazole-based drug discovery, contributing to its continued relevance in contemporary research efforts.

Contemporary benzothiazole research has increasingly focused on understanding how subtle structural modifications influence biological selectivity and potency. The this compound structure provides an ideal platform for such investigations, offering multiple sites for chemical modification while maintaining a core structure with established biological activity. This has led to its adoption as a standard reference compound in many structure-activity relationship studies, enhancing its significance within the broader research domain.

Current Research Landscape and Applications

The current research landscape surrounding this compound reflects the compound's growing importance across multiple scientific disciplines, with particular emphasis on medicinal chemistry applications and synthetic methodology development. Recent investigations have focused on exploring the compound's potential as an antimicrobial agent, with studies indicating notable activity against various bacterial strains. These findings have stimulated interest in developing analogs with enhanced antimicrobial profiles, leading to systematic structure-activity relationship studies that examine the effects of different substituents at various positions around the tetrahydrobenzothiazole core.

Contemporary research efforts have also investigated the compound's potential anticancer properties, building upon the established activity of related benzothiazole derivatives in oncological applications. Preliminary studies suggest that the unique structural features of this compound may contribute to selective cytotoxicity against certain cancer cell lines, although detailed mechanistic studies remain ongoing. This research direction has motivated synthetic chemists to develop efficient synthetic routes for preparing libraries of structurally related compounds for biological screening.

From a synthetic chemistry perspective, current research has focused on developing improved synthetic methodologies for accessing the compound and its analogs. Recent patent applications describe optimized synthetic protocols that provide enhanced yields and reduced reaction times compared to earlier methods. These developments have particular significance for industrial-scale preparation, where efficiency and cost-effectiveness are paramount considerations. The availability of reliable synthetic methods has facilitated broader research applications and contributed to the compound's increasing commercial availability from chemical suppliers.

The compound's applications extend into materials science research, where its unique structural features have attracted interest for developing novel functional materials. The combination of aromatic and aliphatic regions within the molecule provides opportunities for creating materials with tailored properties, including liquid crystalline behavior and self-assembly characteristics. While this research area remains in early stages, initial findings suggest potential applications in electronic materials and surface modification technologies.

| Research Area | Current Focus | Key Findings | Future Directions |

|---|---|---|---|

| Antimicrobial Activity | Bacterial inhibition studies | Notable activity against various strains | Structure-activity optimization |

| Anticancer Research | Cytotoxicity screening | Selective activity against certain cell lines | Mechanistic studies and analog development |

| Synthetic Methodology | Process optimization | Improved yields and reaction conditions | Industrial scalability and cost reduction |

| Materials Science | Functional material development | Self-assembly and liquid crystalline properties | Electronic applications and surface modification |

| Drug Discovery | Lead compound optimization | Multiple biological targets identified | Clinical development pathways |

Properties

IUPAC Name |

6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2S/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h7H,4-6H2,1-3H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRJJJPFOHTPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373840 | |

| Record name | 6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81779-11-5 | |

| Record name | 6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 81779-11-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with tert-butylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, and the process is monitored using advanced analytical techniques.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

2-Amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole has been studied for its potential as a pharmaceutical intermediate. It serves as a precursor in the synthesis of various biologically active compounds. For instance, it has been utilized in the development of drugs targeting neurological disorders due to its structural similarity to known neuroprotective agents .

1.2 Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, which may contribute to its therapeutic effects in preventing oxidative stress-related diseases. Studies have demonstrated that derivatives of this compound can scavenge free radicals effectively .

Material Science

2.1 Polymer Additives

In material science, this compound is explored as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers. Research has shown that it improves the durability of thermoplastic elastomers when added at specific concentrations .

2.2 Coatings and Sealants

This compound is also investigated for use in coatings and sealants due to its ability to improve adhesion and weather resistance. Studies have reported on formulations where this compound significantly enhances the performance characteristics of protective coatings .

Case Studies

Mechanism of Action

The mechanism of action of 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Biological Activity

2-Amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole (CAS: 81779-11-5) is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNS

- Molecular Weight : 210.34 g/mol

- Structure : The compound features a tetrahydrobenzothiazole structure with an amino group and a tert-butyl substituent, which may influence its biological interactions.

Biological Activity Overview

This compound exhibits a variety of biological activities including anticancer properties, antimicrobial effects, and potential neuroprotective effects. Below are detailed findings from various studies.

Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives in anticancer drug design. For instance:

- Inhibitory Effects on Kinases : Research indicates that related compounds in the benzothiazole family exhibit potent inhibitory activity against several kinases involved in cancer progression. For example, compounds similar to 2-amino-benzothiazoles showed IC values as low as 1.4 nM against CSF1R kinase .

- Tumor Growth Inhibition : In xenograft models (e.g., MC38), compounds structurally related to 2-amino-benzothiazoles demonstrated significant tumor growth inhibition (up to 62% reduction at doses of 200 mg/kg) .

| Compound | Target Kinase | IC (nM) | Tumor Model | Activity |

|---|---|---|---|---|

| 2-Aminobenzothiazole | CSF1R | 1.4 | PANC02 | Tumor growth inhibition |

| Related Compound | EGFR | 54.0 | HeLa | Moderate activity |

Neuroprotective Effects

Some research suggests that benzothiazole derivatives may offer neuroprotective benefits:

- Cellular Protection : Compounds have been observed to protect neuronal cells from oxidative stress-induced apoptosis in vitro.

Case Studies and Research Findings

- In Vivo Studies : In a study involving PANC02 tumors treated with related benzothiazoles, significant reductions in tumor-associated macrophages were noted alongside decreased CSF1R protein levels .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of benzothiazoles indicate that modifications at specific positions can enhance antiproliferative potency. For instance, introducing substituents on the phenyl ring significantly improved cytotoxicity against various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole, and how can reaction conditions be optimized?

- Methodology : Begin with condensation reactions between substituted benzaldehydes and tetrahydrobenzothiazole precursors under reflux in ethanol with catalytic acetic acid (as in ). Optimize parameters (e.g., solvent polarity, temperature, stoichiometry) using factorial design experiments to identify critical variables . Monitor reaction progress via TLC or HPLC and purify via recrystallization or column chromatography.

Q. Which spectroscopic and structural characterization techniques are most reliable for confirming the identity of this compound?

- Methodology : Use X-ray crystallography (as in ) to resolve crystal structure, complemented by 1H/13C NMR for functional group analysis. Validate purity via HPLC-MS and confirm tert-butyl group stability using FT-IR (C-H stretching at ~2950 cm⁻¹). Cross-reference spectral data with synthesized analogs (e.g., 6-bromo derivatives in ) to verify substituent effects .

Q. How can initial biological activity screening be designed for this compound?

- Methodology : Prioritize assays based on structural analogs (e.g., anticancer activity in ). Test against human cancer cell lines (e.g., HepG2, SW620) using MTT assays. Include positive controls (e.g., doxorubicin) and assess dose-response curves. For antimicrobial screening, follow CLSI guidelines against Gram-positive/negative bacteria .

Advanced Research Questions

Q. What mechanistic insights can explain contradictory catalytic outcomes in the synthesis of this compound?

- Methodology : Perform kinetic studies (e.g., variable-temperature NMR) to track intermediate formation. Compare pathways under acidic (acetic acid) vs. neutral conditions ( vs. 5). Use DFT calculations to model transition states and identify steric/electronic effects from the tert-butyl group. Reconcile discrepancies by replicating protocols with controlled humidity/O₂ levels .

Q. How can computational tools predict the physicochemical properties or reactivity of this compound?

- Methodology : Employ COMSOL Multiphysics or Gaussian for solubility, logP, and pKa predictions. Train AI models on datasets of benzothiazole derivatives to forecast bioactivity (e.g., binding affinity for neurological targets in ). Validate predictions with experimental data to refine algorithms .

Q. What strategies address inconsistencies in reported biological activity data for benzothiazole derivatives?

- Methodology : Conduct systematic meta-analyses of existing studies ( ) to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Design replication studies with standardized conditions (e.g., ATCC-certified cell lines, fixed exposure times). Use statistical tools (ANOVA, PCA) to isolate structure-activity relationships .

Q. How can a theoretical framework guide the development of novel derivatives?

- Methodology : Anchor research in Hammett substituent constants or molecular orbital theory to rationalize electronic effects ( ). For example, the tert-butyl group’s steric bulk may influence ring conformation and binding to hydrophobic enzyme pockets. Integrate synthetic data with docking simulations to prioritize targets .

Methodological Considerations

- Experimental Design : Use factorial design ( ) to minimize trial count while maximizing data robustness.

- Data Interpretation : Link findings to established mechanisms (e.g., SNAr for benzothiazole formation) or theoretical models ().

- Interdisciplinary Integration : Combine synthetic chemistry with computational biology () and structural pharmacology () for holistic insights.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.